molecular formula C12H19N B1605533 4-Methyl-1-phenylpentan-3-amine CAS No. 4812-69-5

4-Methyl-1-phenylpentan-3-amine

Cat. No. B1605533
CAS RN: 4812-69-5
M. Wt: 177.29 g/mol
InChI Key: MQCYPOVFQBAQCT-UHFFFAOYSA-N
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Description

4-Methyl-1-phenylpentan-3-amine is a chemical compound with the molecular formula C12H19N . It has a molecular weight of 177.29 .


Molecular Structure Analysis

The molecular structure of 4-Methyl-1-phenylpentan-3-amine consists of 12 carbon atoms, 19 hydrogen atoms, and 1 nitrogen atom . Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methyl-1-phenylpentan-3-amine include a predicted melting point of 33.50° C, a predicted boiling point of 261.3° C at 760 mmHg, a predicted density of 0.9 g/cm3, and a predicted refractive index of n20D 1.51 .

Scientific Research Applications

Fluorescent and Colorimetric pH Probe

A study by Diana et al. (2020) described the synthesis of a fluorescent and colorimetric pH probe, which could be used for monitoring acidic and alkaline solutions. This probe, utilizing a benzothiazole moiety and a charged trimethyl amino group, showed potential as an on-off real-time pH sensor for intracellular pH imaging (Diana, Caruso, Tuzi, & Panunzi, 2020).

Enantioselective Synthesis in Organic Chemistry

Jha et al. (2010) described a method for asymmetric synthesis of syn/anti-1,3-amino alcohols, including the synthesis of bioactive molecules like (R)-1-((S)-1-methylpyrrolidin-2-yl)-5-phenylpentan-2-ol. This method is significant for the synthesis of complex organic compounds (Jha, Kondekar, & Kumar, 2010).

CO2 Capture Technology

Nwaoha et al. (2019) conducted a study on CO2 capture using novel amine solvent blends containing MDEA and 1,5-diamino-2-methylpentane. This research is relevant to reducing greenhouse gas emissions and improving the efficiency of CO2 capture technologies (Nwaoha, Tontiwachwuthikul, & Benamor, 2019).

Antimicrobial and Cytotoxic Activity

Noolvi et al. (2014) investigated the antimicrobial and cytotoxic activity of novel azetidine-2-one derivatives of 1H-benzimidazole. This research contributes to the development of new pharmaceutical compounds with potential antimicrobial properties (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).

Anti-Inflammatory Activity in Medicinal Chemistry

Sondhi et al. (2010) synthesized various pyrimidine and condensed pyrimidine derivatives and evaluated them for anti-inflammatory activity. This research is important for the development of new anti-inflammatory drugs (Sondhi, Singh, Agrawal, Saxena, & Roy, 2010).

Drug-Like Chemical Space Expansion

Kanazawa et al. (2017) developed a method for synthesizing multifunctionalized bicyclo[1.1.1]pentane derivatives, which are valuable in drug discovery for expanding the available drug-like chemical space (Kanazawa, Maeda, & Uchiyama, 2017).

Corrosion Inhibition

Negm et al. (2012) investigated the corrosion inhibition of carbon steel using novel Schiff bases, contributing to the field of corrosion science and material protection (Negm, Badr, Aiad, Zaki, & Said, 2012).

properties

IUPAC Name

4-methyl-1-phenylpentan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-10(2)12(13)9-8-11-6-4-3-5-7-11/h3-7,10,12H,8-9,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCYPOVFQBAQCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1-phenylpentan-3-amine

CAS RN

4812-69-5
Record name NSC22981
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22981
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Zhao, F Jiang, X Wang - Science China Chemistry, 2022 - Springer
… Under these conditions, N,N-dibenzyl-4-methyl-1-phenylpentan-3-amine (3aa) was obtained in 82% yield (Table 1, entry 1) with a few overreduced amines 4 (11% yield). Subsequent …
Number of citations: 6 link.springer.com

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